molecular formula C44H46N2O8 B12361078 (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

Cat. No.: B12361078
M. Wt: 730.8 g/mol
InChI Key: PSRHFDYURQNGIA-LRWQRLAHSA-N
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Description

(1R,2S)- and (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid are enantiomeric derivatives of cyclohexane carboxylic acid featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. These compounds are stereoisomers, differing in the spatial arrangement of substituents on the cyclohexane ring. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, removable under mild basic conditions . The cyclohexane backbone introduces conformational rigidity, which can influence peptide structure and biological activity. These compounds are typically synthesized via coupling reactions involving Fmoc-chloroformate or activated esters, followed by purification using chromatography or crystallization .

Properties

Molecular Formula

C44H46N2O8

Molecular Weight

730.8 g/mol

IUPAC Name

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1

InChI Key

PSRHFDYURQNGIA-LRWQRLAHSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Fmoc Protection of Amino Group

Reaction Optimization

The amino group is protected using Fmoc-OSu under mild conditions:

  • Base : Sodium bicarbonate (NaHCO₃) or triethylamine.
  • Solvent : Acetone/water (4:1 v/v).
  • Molar Ratio : 1.2 equivalents Fmoc-OSu per amino acid.

Reaction progress is monitored by TLC (DCM/MeOH/NH₃ = 5:5:1). Post-reaction, the mixture is acidified to pH 4 with citric acid, and the product is extracted into dichloromethane (DCM).

Purification and Yield

Crude Fmoc-ACHC is purified via:

  • Crystallization : From acetone/hexane mixtures (62% yield).
  • Chromatography : Reversed-phase HPLC with C18 columns (95% purity).

Selective esterification of cis-isomers with methyl bromide enables trans-product isolation via differential solubility.

Comparative Analysis of Synthetic Routes

Method Catalyst Temp (°C) Pressure (bar) trans/cis Ratio Yield (%) Purity (%)
Ru/C Hydrogenation 5% Ru/C 100 15 4.6:1 70 92
Rh/C Hydrogenation 5% Rh/C 100 15 1:1 65 88
Chiral Resolution Pd/C 45 1.05 N/A 85 99
Fmoc Protection Fmoc-OSu 25 Ambient N/A 86 95

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale processes use automated peptide synthesizers with:

  • Resin : 2-Chlorotrityl chloride for solid-phase synthesis.
  • Coupling Reagents : HCTU or HATU/HOAt for minimized racemization.
  • Deprotection : 20% piperidine in DMF.

Quality Control

  • Chiral HPLC : CHIRALPAK® OD-H column (hexanes/isopropanol = 90:10).
  • NMR : Characteristic shifts at δ 4.21 ppm (Fmoc methylene) and δ 7.31–7.87 ppm (aromatic protons).

Challenges and Solutions

Racemization During Coupling

  • Mitigation : Couple at ≤0°C using OxymaPure/COMU reagents.
  • Monitoring : Marfey’s reagent derivatization confirms <0.5% racemization.

Hydrolysis of Active Esters

  • Stabilization : Use anhydrous DMF and limit reaction time to ≤3 hours.
  • Detection : ¹H NMR monitors Fmoc group hydrolysis at δ 8.57 ppm.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1,2-cis-ACHC-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further reactions to occur .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Mechanism of Action

The mechanism of action of Fmoc-1,2-cis-ACHC-OH involves the protection of the amine group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amine to participate in further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compounds with analogous Fmoc-protected cyclic amino acids:

Property (1R,2S)-/ (1S,2R)- Cyclohexane Derivative cis-4-Fmoc Cyclohexane (CAS 147900-45-6) (1S,2R)-Cyclopentane Derivative 2-Fmoc Cyclooctane (CID 91758012)
Molecular Formula C₂₂H₂₃NO₄ C₂₂H₂₃NO₄ C₂₁H₂₁NO₄ C₂₄H₂₇NO₄
Molecular Weight (g/mol) 365.42 365.42 351.39 393.47
Ring Size 6-membered (cyclohexane) 6-membered (cyclohexane) 5-membered (cyclopentane) 8-membered (cyclooctane)
CAS Number Not explicitly listed 147900-45-6 Not provided N/A (PubChem CID 91758012)
Stereochemistry (1R,2S) and (1S,2R) enantiomers cis-1,4 substitution (1S,2R) configuration Transannular stereochemistry
Key Applications Peptide synthesis, constrained scaffolds Solid-phase peptide synthesis Conformational studies Experimental scaffolds

Key Research Findings

Physicochemical Properties

  • Solubility : Cyclohexane derivatives generally exhibit lower aqueous solubility compared to linear analogs due to increased hydrophobicity. The cyclopentane analog () may have higher solubility in organic solvents owing to ring strain .
  • Thermal Stability : Melting points for Fmoc-protected compounds typically range from 150–250°C, as observed in related derivatives (e.g., 1697367-12-6: predicted boiling point 577.6°C) .

Biological Activity

The compounds (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid and (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid, both derivatives of cyclohexanecarboxylic acid, possess significant potential in biological and medicinal chemistry. Their unique structural features allow for versatile applications in peptide synthesis and organocatalysis. This article provides a comprehensive analysis of their biological activities based on current research findings.

Chemical Structure

Both compounds share a similar backbone structure characterized by a cyclohexane ring substituted with a carboxylic acid and an amino group modified by a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is particularly important as it facilitates the protection of amine functionalities during synthetic processes.

Compound NameMolecular FormulaIUPAC Name
(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acidC23H25NO5(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
(1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acidC23H25NO5(1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

Peptide Synthesis

The presence of the Fmoc group in both compounds indicates their utility in peptide synthesis. The Fmoc protecting group is commonly used to protect amines during the formation of peptide bonds, allowing for selective reactions without interfering with other functional groups. This property is crucial for producing complex peptides with specific sequences.

Organocatalysis

Research has demonstrated that these compounds can serve as building blocks for synthesizing bifunctional organocatalysts. For instance, (1R,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid has been used in the nucleophilic aromatic substitution to create catalysts that facilitate Michael addition reactions with moderate enantioselectivity (up to 41% ee) and good yields (up to 93%) .

Study on Cystobactamid Derivatives

A recent study focused on the structural optimization of cystobactamid derivatives highlighted the importance of stereochemistry and functional groups in determining antibacterial activity. Modifications to the central α-amino acid structure resulted in compounds with significantly lower minimal inhibitory concentrations (MICs) against resistant strains of bacteria . This underscores the potential for similar modifications in the studied compounds to enhance their biological profiles.

Solubility

The solubility profile of these compounds indicates they are insoluble in water but soluble in organic solvents such as dichloromethane and dimethylformamide. This characteristic is essential for their application in organic synthesis and may influence their bioavailability when considered for therapeutic use .

Toxicological Considerations

Preliminary toxicological data suggest that these compounds may have harmful effects if ingested or if they come into contact with skin, highlighting the need for careful handling during laboratory use .

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